カリステギン B3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-” is a specific stereoisomer of this structure .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular formula of “8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-” is C7H13NO4 . The average mass is 175.182 Da and the monoisotopic mass is 175.084457 Da .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 341.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 67.7±6.0 kJ/mol and a flash point of 179.2±18.5 °C . The index of refraction is 1.715, and the molar refractivity is 39.9±0.3 cm3 . The compound has 5 H-bond acceptors, 5 H-bond donors, and no freely rotating bonds .科学的研究の応用

細胞質α-マンノシダーゼの阻害

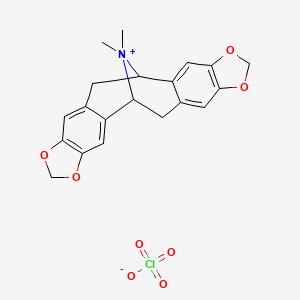

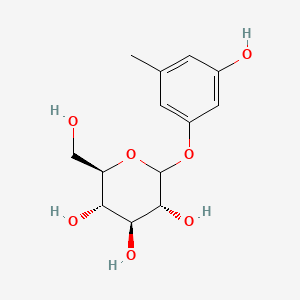

カリステギン B3は、細胞質α-マンノシダーゼ(Man2C1)の特異的阻害剤として同定されています {svg_1}。この酵素は、細胞質に蓄積されたN結合型グリカン由来の遊離オリゴ糖の非リソソーム分解に関与しています。Man2C1を阻害することにより、カリステギンB3は、様々な細胞株におけるアポトーシスの分子メカニズムを研究するために使用できます。Man2C1の発現抑制は、アポトーシスの誘導と関連付けられています。

N-グリコシル化の理解

この化合物は、真核生物タンパク質の共翻訳および翻訳後修飾であるN-グリコシル化の研究に役割を果たしています {svg_2}。カリステギンB3の阻害特性は、N-グリカン、特に真核細胞における細胞質遊離オリゴ糖の処理の異化経路を解明するのに役立ちます。

合成研究

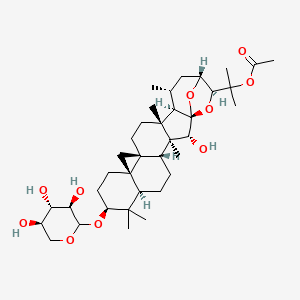

This compoundは、分子内野崎・檜山・岸反応によって合成されています {svg_3}。この合成プロセスは有機化学分野にとって重要であり、単純な炭水化物出発物質から化合物を生成する方法を提供します。これは、様々な生化学的用途に役立ちます。

酵素阻害研究

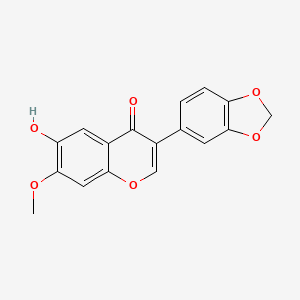

これは、酵素阻害研究、特に阻害剤と酵素の相互作用および結合配向を理解するためのツールとして役立ちます {svg_4}。このような研究は、創薬およびより優れた効力と特異性を備えた化合物を設計するために不可欠です。

ミトコンドリア機能の改善

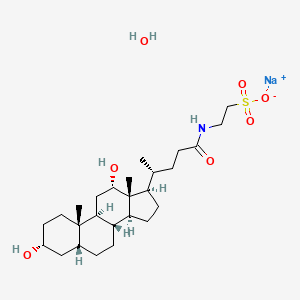

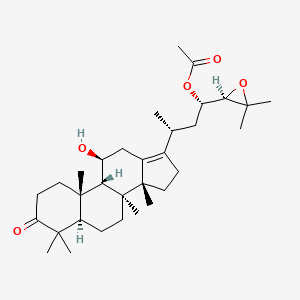

研究によると、カリステギンB3はミトコンドリア機械を改善し、ミトコンドリアの活性と細胞の健康を促進することができます {svg_5}。このアプリケーションは、ミトコンドリアの機能不全が重要な要因である疾患の文脈において特に関連しています。

作用機序

Calystegine B3, also known as 8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-, is a plant-derived alkaloid with significant biological activity .

Target of Action

The primary target of Calystegine B3 is the cytoplasmic α-mannosidase, Man2C1 . This enzyme plays a crucial role in the non-lysosomal catabolism of free oligosaccharides derived from N-linked glycans accumulated in the cytosol .

Mode of Action

Calystegine B3 acts as a potent specific inhibitor for Man2C1 activity . It binds to the enzyme and inhibits its function, leading to a drastic change in both the structure and quantity of free oligosaccharides in the cytosol .

Biochemical Pathways

The inhibition of Man2C1 by Calystegine B3 affects the catabolic pathway for cytosolic-free oligosaccharides in eukaryotic cells . This disruption leads to the accumulation of unprocessed oligosaccharides in the cytosol .

Pharmacokinetics

Its potent and specific inhibitory effect on man2c1 suggests that it may have good bioavailability and can effectively reach its target in the cytosol .

Result of Action

The inhibition of Man2C1 by Calystegine B3 leads to a drastic change in both the structure and quantity of free oligosaccharides in the cytosol . This can potentially disrupt normal cellular functions and induce apoptosis in various cell lines .

生化学分析

Biochemical Properties

Calystegine B3 interacts with the enzyme Man2C1 . It has been found to be a highly specific inhibitor for Man2C1 among various α-mannosidases prepared from rat liver . This interaction has significant implications for the biochemical reactions involving these enzymes and the biomolecules they interact with .

Cellular Effects

Calystegine B3 has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found that treatment of mammalian-derived cultured cells with this compound resulted in drastic change in both structure and quantity of free oligosaccharides in the cytosol . Moreover, Calystegine B3 has been shown to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions .

Molecular Mechanism

The molecular mechanism of action of Calystegine B3 involves its binding interactions with the enzyme Man2C1 . It acts as a potent inhibitor for Man2C1 activity, affecting the enzyme’s ability to process free oligosaccharides in the cytosol . This results in changes in the structure and quantity of these oligosaccharides, which can have significant effects on cellular function .

Temporal Effects in Laboratory Settings

The effects of Calystegine B3 have been studied over time in laboratory settings . For instance, HeLa cells were treated either with 100 µM SWN or 1 mM Calystegine B3 for 24 hours . The results showed that the compound had a significant impact on the structure and quantity of free oligosaccharides in the cytosol .

Metabolic Pathways

Calystegine B3 is involved in the metabolic pathways related to the processing of free oligosaccharides in the cytosol . It acts as an inhibitor for the enzyme Man2C1, which plays a key role in these pathways .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)- involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of the bicyclic ring system, followed by the introduction of hydroxyl groups at specific positions on the ring system.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic ring system", "Step 2: Reduction of the bicyclic ring system using sodium borohydride to form the corresponding diol", "Step 3: Oxidation of the diol using hydrogen peroxide and sulfuric acid to form the corresponding dialdehyde", "Step 4: Reaction of the dialdehyde with sodium nitrite and sodium azide to form the corresponding azide", "Step 5: Reduction of the azide using sodium borohydride to form the corresponding amine", "Step 6: Introduction of hydroxyl groups at specific positions on the ring system using a series of reactions involving sodium hydroxide, hydrochloric acid, and sodium carbonate", "Step 7: Purification of the final product using ethanol and water" ] } | |

CAS番号 |

178231-95-3 |

分子式 |

C7H13NO4 |

分子量 |

175.18 g/mol |

IUPAC名 |

(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1 |

InChIキー |

FXFBVZOJVHCEDO-IECVIRLLSA-N |

異性体SMILES |

C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O |

SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

正規SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。